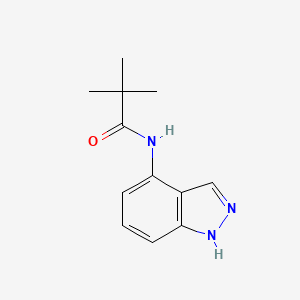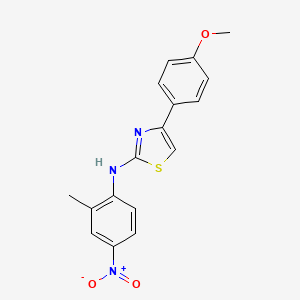
1-Aminoisoquinoline-6-carboxylic acid
Übersicht
Beschreibung
1-Aminoisoquinoline-6-carboxylic acid is a chemical compound with the CAS Number: 685502-48-1 . It has a molecular weight of 188.19 and its IUPAC name is 1-amino-6-isoquinolinecarboxylic acid . It is typically a white to yellow solid .
Molecular Structure Analysis
The InChI code for 1-Aminoisoquinoline-6-carboxylic acid is 1S/C10H8N2O2/c11-9-8-2-1-7 (10 (13)14)5-6 (8)3-4-12-9/h1-5H, (H2,11,12) (H,13,14) . This indicates the presence of 10 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms in the molecule.
Physical And Chemical Properties Analysis
1-Aminoisoquinoline-6-carboxylic acid is a white to yellow solid . It has a molecular weight of 188.19 . The storage temperature is room temperature .
Wissenschaftliche Forschungsanwendungen
Synthesis Methods and Applications
Dynamic Kinetic Resolution in Synthesis : A study by Forró et al. (2016) demonstrated the use of dynamic kinetic resolution for synthesizing enantiopure 6-hydroxy- and 6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. These compounds are useful in creating modulators of nuclear receptors, such as liver X receptor (Forró et al., 2016).
Cytotoxic Activity of Carboxamide Derivatives : Deady et al. (2000) explored the synthesis and cytotoxic activity of carboxamide derivatives of benzimidazo[2,1-a]isoquinoline. These derivatives showed significant cytotoxic activity, indicating potential applications in cancer research (Deady et al., 2000).
Spasmolytic Activity Studies : Sereda et al. (1997) studied the spasmolytic activity of 1-substituted 3-aminoisoquinolines and their derivatives, highlighting the medicinal applications of isoquinoline derivatives in treating spasms (Sereda et al., 1997).
Synthesis of Alkaloids : Huber and Seebach (1987) detailed the diastereoselective alkylation for synthesizing tetrahydroisoquinolines, contributing to the field of alkaloid synthesis (Huber & Seebach, 1987).
Mass Spectrometry and Analytical Applications
- Mass Spectrometric Study for Drug Candidates : Thevis et al. (2008) conducted a mass spectrometric study of bisubstituted isoquinolines, which are potential drug candidates for inhibiting prolylhydroxylase. This study highlights the role of isoquinoline derivatives in analytical chemistry (Thevis et al., 2008).
Enzymatic Reactions and Biochemistry
- Enzymatic Oxidation Studies : Coutts et al. (1980) examined the enzymatic oxidation of phenolic tetrahydroisoquinoline-1-carboxylic acids, providing insights into biochemical reactions involving isoquinolines (Coutts et al., 1980).
Chemical Reactions and Synthesis
- N-Arylation in Chemical Synthesis : Begouin et al. (2006) described the N-arylation of hetarylamines, demonstrating the utility of isoquinoline derivatives in complex chemical synthesis processes (Begouin et al., 2006).
Pharmaceutical Research and Development
- Novel Anti-Tumor Drug Design : Gao et al. (2015) synthesized a novel isoquinoline compound showing promising results in anti-tumor activity, indicating the potential of isoquinoline derivatives in drug development (Gao et al., 2015).
Safety and Hazards
The safety information for 1-Aminoisoquinoline-6-carboxylic acid indicates that it has the following hazard statements: H302, H315, H320, H335 . This suggests that it may be harmful if swallowed, may cause skin irritation, may cause eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P280, P301+P312, P302+P352, P305+P351+P338 , which suggest measures to prevent exposure and advise on what to do if exposure occurs .
Relevant Papers
A computational study based on the DFT/TD-DFT approach was performed to explore various properties of 6-aminoquinoline . The geometrical parameters, molecular orbitals (MOs), electronic spectra, electrostatic potential, molecular surface, reactivity parameters, and thermodynamic properties of 6-aminoquinoline were explored . This paper could provide valuable insights into the properties and behavior of 1-Aminoisoquinoline-6-carboxylic acid, given the structural similarities between the two compounds .
Wirkmechanismus
Target of Action
It is known that quinolines and isoquinolines, which are structurally similar to 1-aminoisoquinoline-6-carboxylic acid, have demonstrated numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor .
Mode of Action
Quinolines and isoquinolines, structurally similar compounds, have been found to inhibit protein synthesis by promoting mistranslation and eliminating proofreading . They also easily undergo quaternization and conversion to N-oxides .
Biochemical Pathways
Quinolines and isoquinolines are known to affect various biochemical pathways due to their broad spectrum of bioactivities .
Result of Action
Quinolines and isoquinolines, structurally similar compounds, have been found to exhibit antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor activities .
Eigenschaften
IUPAC Name |
1-aminoisoquinoline-6-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-9-8-2-1-7(10(13)14)5-6(8)3-4-12-9/h1-5H,(H2,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTVXNZDGWAZTCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2N)C=C1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Aminoisoquinoline-6-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![S-(5-{3-[(4-methylbenzyl)oxy]-2-thienyl}-4H-1,2,4-triazol-3-yl) 2-phenylethanethioate](/img/structure/B3150156.png)
![7-[4-(1H-1,3-benzimidazol-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3150158.png)
![1-{4-[2-(4-pyridinyl)-4-pyrimidinyl]phenyl}-1H-1,3-benzimidazole](/img/structure/B3150159.png)
![2-Methyl-6-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3150167.png)
![6-[(2-Ethoxyphenyl)(1-pyrrolidinyl)methyl]-1,3-benzodioxol-5-ol](/img/structure/B3150178.png)
![Ethyl 3-bromo-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B3150189.png)

![2-[4-(4-Pentylcyclohexyl)phenyl]isoindoline](/img/structure/B3150204.png)

![3-{[4-(Tert-butyl)benzyl]sulfanyl}-1-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B3150218.png)



![4-[(4-Methyl-2-morpholin-4-ylquinolin-6-yl)amino]-4-oxobutanoic acid](/img/structure/B3150242.png)